molecular formula C13H20O2 B13315542 7-Propanoylspiro[4.5]decan-8-one

7-Propanoylspiro[4.5]decan-8-one

Cat. No.: B13315542
M. Wt: 208.30 g/mol
InChI Key: FXWRGHWAINHDKG-UHFFFAOYSA-N
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Description

7-Propanoylspiro[4.5]decan-8-one is a spirocyclic ketone that serves as a valuable synthetic intermediate in advanced organic and medicinal chemistry research. Its unique spiro[4.5]decane framework provides a rigid, three-dimensional structure that is advantageous in the design of novel bioactive molecules . This compound is primarily utilized as a key building block in the synthesis of more complex chemical structures, particularly in the emerging field of targeted protein degradation . Spirocyclic compounds of this nature have demonstrated significant research value as ligands for the E3 ubiquitin ligase protein Cereblon (CRBN) . By binding to CRBN, these structures can be incorporated into bifunctional molecules, such as proteolysis-targeting chimeras (PROTACs), which are being extensively investigated for the treatment of abnormal cell proliferation, including various cancers . The mechanism of action for these resulting compounds involves altering the substrate specificity of the CRBN E3 ubiquitin ligase complex, leading to the selective ubiquitination and subsequent proteasomal degradation of specific target proteins . Researchers employ this compound in the construction of these degrader molecules due to its potential to serve as the CRBN-binding moiety. The propanoyl side chain at the 7-position offers a versatile handle for further chemical modification and linkage to other functional groups, enabling the creation of these complex, multi-functional therapeutics . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

9-propanoylspiro[4.5]decan-8-one

InChI

InChI=1S/C13H20O2/c1-2-11(14)10-9-13(6-3-4-7-13)8-5-12(10)15/h10H,2-9H2,1H3

InChI Key

FXWRGHWAINHDKG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CC2(CCCC2)CCC1=O

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of 7 Propanoylspiro 4.5 Decan 8 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the constitution of organic molecules. For 7-Propanoylspiro[4.5]decan-8-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum is expected to exhibit a series of multiplets in the aliphatic region for the protons of the cyclopentane (B165970) and cyclohexane (B81311) rings. The propanoyl group would be characterized by a triplet for the terminal methyl group and a quartet for the methylene (B1212753) group adjacent to the carbonyl. The protons on the cyclohexane ring adjacent to the ketone and the propanoyl-substituted carbon would show characteristic downfield shifts.

The ¹³C NMR spectrum would display distinct signals for each of the 13 carbon atoms in the molecule. The carbonyl carbons of the ketone and the propanoyl group would resonate at the most downfield chemical shifts (typically in the range of 200-215 ppm). The spiro carbon, being a quaternary center, would also have a characteristic chemical shift. The remaining aliphatic carbons of the two rings would appear in the upfield region.

To illustrate the expected chemical shifts, the following table presents representative ¹³C NMR data for a related spiro[4.5]decane derivative, 1,4-dioxaspiro[4.5]decan-8-one. researchgate.net

Carbon Atom Chemical Shift (ppm)
C137.2
C237.2
C364.2
C464.2
C5 (spiro)108.5
C638.9
C738.9
C8 (ketone)211.5
C950.6
C1050.6

Note: This data is for 1,4-dioxaspiro[4.5]decan-8-one and serves as an illustrative example.

Two-Dimensional NMR Techniques (COSY, NOESY, HMBC, HSQC) for Connectivity and Spatial Relationships

To definitively establish the structure of this compound, a suite of 2D NMR experiments is crucial.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. It would be instrumental in tracing the connectivity of protons within the cyclopentane and cyclohexane rings, as well as within the propanoyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly powerful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, HMBC correlations would be expected between the protons of the propanoyl group and the carbonyl carbon at position 8, as well as the carbon at position 7.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. This is critical for establishing the stereochemistry of the molecule, including the relative orientation of substituents on the rings and the conformation of the ring system.

Dynamic NMR for Conformational Equilibrium Analysis

The cyclohexane ring in spiro[4.5]decane systems can exist in different chair or boat conformations. Dynamic NMR (DNMR) spectroscopy is a technique used to study these conformational changes. By recording NMR spectra at different temperatures, it is possible to observe the coalescence of signals as the rate of conformational exchange increases. This analysis can provide valuable information about the energy barriers between different conformations and the preferred conformation of the molecule in solution. For instance, a dynamic NMR study on a related 3-methylene-1-oxaspiro[4.5]decan-2-one has been used to investigate its conformational dynamics.

X-ray Crystallography for Absolute and Relative Stereochemical Determination

While NMR spectroscopy provides invaluable information about the structure in solution, X-ray crystallography offers a definitive and highly detailed picture of the molecule in the solid state. This technique is the gold standard for determining the absolute and relative stereochemistry of chiral molecules. For this compound, which possesses a chiral spiro center and potentially other stereocenters, X-ray crystallography would be essential for an unambiguous assignment of its three-dimensional structure.

Crystallographic studies on related spiro compounds, such as 6,10-dioxaspiro[4.5]decane-7,9-dione derivatives, have provided detailed structural information. researchgate.net For example, the crystal structure of dimethylammonium 8-[(7,9-dioxo-6,10-dioxaspiro[4.5]decan-8-ylidene)methyl]-7,9-dioxo-6,10-dioxaspiro[4.5]decan-8-carboxylate reveals a monoclinic crystal system with specific lattice parameters. researchgate.net

Representative Crystallographic Data for a Related Spiro Compound

Parameter Value Reference
Crystal SystemMonoclinic researchgate.net
Space GroupP2₁/n researchgate.net
a (Å)10.149(2) researchgate.net
b (Å)12.338(3) researchgate.net
c (Å)15.898(3) researchgate.net
β (°)97.58(3) researchgate.net
V (ų)1973.2(7) researchgate.net
Z4 researchgate.net

Note: This data is for a derivative of 6,10-dioxaspiro[4.5]decane-7,9-dione and serves as an illustrative example.

Solid-State Conformation and Intermolecular Interactions

The X-ray crystal structure would not only confirm the connectivity and stereochemistry but also provide precise details about the bond lengths, bond angles, and torsion angles within the molecule. This allows for a detailed analysis of the conformation of both the cyclopentane and cyclohexane rings in the solid state. Furthermore, the packing of the molecules in the crystal lattice reveals information about intermolecular interactions, such as hydrogen bonds (if applicable), van der Waals forces, and dipole-dipole interactions, which govern the solid-state properties of the compound.

Advanced Mass Spectrometry for Fragmentation Pathway Analysis

Advanced mass spectrometry techniques are critical for determining the molecular weight of this compound and for gaining insights into its structure through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition.

Elucidation of Spirocyclic Cleavage Patterns

Upon ionization in the mass spectrometer, the molecular ion of this compound would undergo fragmentation. The analysis of these fragment ions provides a "fingerprint" that can be used to deduce the structure of the parent molecule. The fragmentation of spirocyclic ketones is often characterized by specific cleavage patterns.

A common fragmentation pathway for ketones involves α-cleavage, where the bond adjacent to the carbonyl group is broken. In the case of this compound, this could lead to the loss of the propanoyl group or cleavage of the cyclohexane ring. Another important fragmentation pathway for cyclic systems is the retro-Diels-Alder reaction, which can lead to the cleavage of the six-membered ring.

The fragmentation of the spiro[4.5]decane skeleton itself is also of interest. The mass spectrum of the parent spiro[4.5]decane shows characteristic fragments that can help in identifying the spirocyclic core.

Characteristic Mass Spectral Fragments of Spiro[4.5]decane

m/z Proposed Fragment
138Molecular Ion [M]⁺
95[C₇H₁₁]⁺
81[C₆H₉]⁺
67[C₅H₇]⁺

Note: This data is for the parent spiro[4.5]decane and is illustrative of the fragmentation of the core structure.

By carefully analyzing the masses and relative abundances of the fragment ions, it is possible to piece together the structure of the original molecule and confirm the presence of the spiro[4.5]decane framework and the propanoyl substituent.

Propanoyl Group Fragmentation Behavior

In mass spectrometry, the propanoyl group attached to the spiro[4.5]decane skeleton exhibits characteristic fragmentation patterns. The ionization of the parent molecule leads to a molecular ion which then undergoes a series of fragmentation events, providing valuable structural information.

A primary fragmentation pathway involves the cleavage of the bond between the carbonyl carbon of the propanoyl group and the spirocyclic ring. This can result in the formation of a stable acylium ion. Another significant fragmentation is the loss of the ethyl group from the propanoyl moiety. docbrown.infodocbrown.info The stability of the resulting fragments often dictates the relative intensities of the peaks observed in the mass spectrum.

Key fragmentation pathways for the propanoyl group include:

Alpha-cleavage: The bond between the carbonyl group and the adjacent carbon atom in the ring can break, leading to the formation of a resonance-stabilized acylium ion.

McLafferty-type rearrangement: While less common for ketones without gamma-hydrogens on a flexible chain, the possibility of hydrogen rearrangement from the spiroalkane ring could lead to specific fragmentation patterns.

Loss of neutral fragments: The elimination of small neutral molecules like carbon monoxide (CO) or ethene (C2H4) from the initial fragments can also occur. docbrown.info

A detailed analysis of the mass spectrum would likely reveal the following characteristic fragments originating from the propanoyl group:

Table 1: Predicted Mass Spectrometry Fragmentation of the Propanoyl Group in this compound

Fragment Ion (m/z) Proposed Structure/Identity Fragmentation Pathway
57 [CH3CH2CO]+ Acylium ion formed by cleavage of the C-C bond between the carbonyl and the spiro ring.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Environment Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for probing the functional groups within a molecule. uni-siegen.deyoutube.com For this compound, these methods can identify and characterize the two ketone functionalities and the hydrocarbon backbone.

The FT-IR and Raman spectra are expected to be rich in information due to the presence of various C-H, C-C, and C=O bonds in different chemical environments. The carbonyl (C=O) stretching vibrations are particularly informative. The ketone on the spiro[4.5]decane ring and the ketone of the propanoyl group are expected to have slightly different vibrational frequencies due to their distinct electronic and steric environments.

Carbonyl (C=O) Stretching: The FT-IR spectrum will likely show strong absorption bands in the region of 1680-1725 cm⁻¹. The exact positions of these bands can indicate the degree of ring strain and electronic effects. The Raman spectrum will also show corresponding, though typically weaker, scattering peaks.

C-H Stretching: The aliphatic C-H stretching vibrations from the spiroalkane and propanoyl ethyl group are expected to appear in the 2850-3000 cm⁻¹ region. mdpi.com

C-C Stretching: The "fingerprint" region of the spectra (below 1500 cm⁻¹) will contain a complex series of bands corresponding to C-C stretching and bending vibrations of the spirocyclic system. scialert.net

Table 2: Predicted Key Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Spectroscopy Technique Notes
C=O Stretch (ring ketone) 1700 - 1720 FT-IR (strong), Raman (moderate) The frequency is influenced by the six-membered ring conformation.
C=O Stretch (propanoyl) 1710 - 1725 FT-IR (strong), Raman (moderate) Typically at a slightly higher frequency than a cyclic ketone.
Aliphatic C-H Stretch 2850 - 2960 FT-IR (strong), Raman (strong) Arises from the CH₂ and CH₃ groups in the molecule.
CH₂ Bending (Scissoring) 1445 - 1465 FT-IR (moderate), Raman (moderate) Characteristic of the methylene groups in the spiro rings. scialert.net

The complementary nature of FT-IR and Raman spectroscopy is crucial for a comprehensive analysis. horiba.com While polar bonds like C=O give strong FT-IR signals, the more symmetric C-C bonds of the spiro structure may be more prominent in the Raman spectrum. The analysis of these spectra provides a detailed vibrational fingerprint of this compound.

Reactivity and Reaction Mechanisms of 7 Propanoylspiro 4.5 Decan 8 One

Reactions at the Ketone Carbonyl Group

The ketone at the 8-position of the spiro[4.5]decane ring is a primary site for chemical reactions, influenced by the steric hindrance of the spirocyclic system and the electronic effects of the adjacent propanoyl group.

Nucleophilic addition to the ketone carbonyl is a fundamental reaction. The stereochemical outcome of such additions, particularly in reduction reactions, is of significant interest. For prochiral ketones, the addition of a nucleophile can lead to the formation of a new stereocenter. The stereoselectivity of this process is influenced by the steric and electronic environment around the carbonyl group.

In the case of 7-propanoylspiro[4.5]decan-8-one, the reduction of the ketone would yield the corresponding alcohol, 7-propanoylspiro[4.5]decan-8-ol. The approach of the reducing agent (e.g., sodium borohydride, lithium aluminum hydride) to the carbonyl carbon will be directed by the steric bulk of the spirocyclic framework. Generally, the hydride will attack from the less hindered face of the molecule. The stereochemical course of such reductions can be highly selective, often leading to the thermodynamically more stable alcohol. organic-chemistry.org

The use of chiral catalysts, such as oxazaborolidines or spiroborate esters, can induce enantioselectivity in the reduction of prochiral ketones, affording optically active alcohols with high enantiomeric excess. researchgate.netwikipedia.org While specific data for this compound is unavailable, studies on other cyclic and spirocyclic ketones demonstrate the potential for high stereocontrol in these reactions. organic-chemistry.orgnih.gov

Table 1: Predicted Stereochemical Outcome of Ketone Reduction

Reducing AgentPredicted Major DiastereomerRationale
Sodium BorohydrideAxial alcoholAttack from the less hindered equatorial face.
L-Selectride®Equatorial alcoholBulky reducing agent attacks from the more accessible axial face.

This table is predictive and based on general principles of ketone reduction stereoselectivity.

The presence of the propanoyl group at the 7-position makes the α-protons on both sides of the ketone carbonyl acidic and susceptible to removal by a base, leading to the formation of an enolate. The β-dicarbonyl nature of this compound significantly increases the acidity of the proton at the 7-position, which is flanked by two carbonyl groups.

Enolization is a key step for a variety of alpha-functionalization reactions, such as alkylation, halogenation, and acylation. The regioselectivity of enolate formation will favor the removal of the more acidic proton at the 7-position. Subsequent reaction with an electrophile will introduce a substituent at this position. The synthesis of novel β-diketones often involves the functionalization at the α-position of a parent 1,3-diketone. researchgate.net

Reactivity of the Propanoyl Moiety

As part of a β-diketone system, the propanoyl group's carbonyl is also susceptible to nucleophilic attack, although it is generally less electrophilic than a simple ketone due to resonance with the enolate form. Under certain conditions, reactions can be directed to this site. For instance, strong nucleophiles or specific catalysts might favor addition to the propanoyl carbonyl.

Furthermore, β-diketones can undergo cleavage reactions under harsh conditions (e.g., strong base or acid), which could potentially involve the propanoyl group.

Transformations Involving the Spirocyclic System

The spiro[4.5]decane framework is relatively stable, but under specific reaction conditions, it can undergo rearrangements.

Ring expansion and contraction reactions are powerful methods for synthesizing different ring systems. While no specific examples for this compound are documented, general methodologies for such transformations in spirocyclic systems exist. For instance, certain rearrangements involving carbocation intermediates can lead to a change in ring size. nih.gov However, these reactions often require specific functional group arrangements that may not be directly present in the parent molecule and would necessitate prior chemical modification.

Rearrangement Reactions (e.g., Semipinacol, Beckmann)

The spiro[4.5]decane skeleton is susceptible to several classes of rearrangement reactions, which are critical for the synthesis of complex molecular architectures. Key among these are the Semipinacol and Beckmann rearrangements, alongside other nucleophile-induced transformations.

Semipinacol Rearrangement: This type of rearrangement is a known pathway for ring expansion and is particularly relevant in the transformation of substituted spirocycles. For instance, a domino process involving a semipinacol rearrangement is a key step in converting certain indolenines into 2,2-disubstituted oxindoles. researchgate.net In a related context, the synthesis of complex azatricyclic structures has been achieved using a tandem Semipinacol-Schmidt reaction, highlighting the utility of this transformation in building intricate molecular frameworks from spirocyclic precursors. ub.edu

Beckmann Rearrangement: The Beckmann rearrangement, which transforms an oxime into an amide, is a classical and powerful tool in organic synthesis. While studies on the this compound oxime itself are scarce, the reaction is well-documented for related ketoximes. researchgate.net The rearrangement of the oxime derived from spiro[4.5]decan-8-one would be expected to yield one of two possible lactams, depending on which alkyl group migrates. The regioselectivity of this migration is governed by the stereochemistry of the oxime and the specific reaction conditions employed, including the choice of acid catalyst.

Nucleophile-Induced Rearrangements: Spiroketones, particularly those with activated carbonyl groups, can undergo rearrangements triggered by nucleophiles. Studies on 2,2'-spirobiindan-1,1',3,3'-tetraone, a complex spiroketone, show that these molecules are susceptible to retro-Claisen type condensations. nih.govfigshare.com This reaction, induced by nucleophiles, leads to a rearrangement that cleaves the spiro connectivity, demonstrating a pathway for ring-opening and structural reorganization. nih.govfigshare.com

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving the spiro[4.5]decane core is crucial for controlling reaction outcomes and designing efficient synthetic routes. These investigations often involve detailed kinetic, thermodynamic, and catalytic studies.

Kinetic and Thermodynamic Considerations

Mechanistic studies on the formation of spirocycles provide valuable data on the factors governing reaction rates. A detailed investigation into the intramolecular cyclization of 1-(aminomethyl)cyclohexylacetic acid (gabapentin) to form 2-aza-spiro[4.5]decan-3-one offers significant kinetic insights. researchgate.net

The reaction rate was found to be highly dependent on pH, as illustrated by the log k₀ vs. pH profile. The rate is minimal between pH 5.15 and 6.21, while it reaches a maximum above pH 9.80. researchgate.net This profile indicates the involvement of at least two critical acid-base equilibria in the reaction mechanism. researchgate.net Potentiometric titration identified pKa values of 3.72 and 9.37, corresponding to the carboxylic acid and amino groups, respectively. researchgate.net The reaction is subject to both general acid and general base catalysis, and a solvent kinetic isotope effect was observed, further elucidating the proton transfer steps in the rate-determining part of the mechanism. researchgate.net

Below is a table summarizing the kinetic data for the cyclization of gabapentin (B195806), which serves as a model for the formation of a spiro[4.5]decane system.

ParameterValue/ObservationConditions
Optimal pH for Max Rate > 9.8080°C, buffered solutions
pH for Min Rate 5.15 - 6.2180°C, buffered solutions
pKa₁ (Carboxylic Acid) 3.72Potentiometric titration
pKa₂ (Amine) 9.37Potentiometric titration
Catalysis General acid and general base catalysisBuffer effect studies
Concentration Effect Pseudo-first-order rate constant decreases as reagent concentration increases above 5.50 x 10⁻² MpH 10.45

This data is based on the intramolecular cyclization of gabapentin to form 2-aza-spiro[4.5]decan-3-one. researchgate.net

Role of Catalysts and Reagents in Reaction Selectivity

The choice of catalysts and reagents is paramount in directing the selectivity of reactions that form or modify the spiro[4.5]decane framework. Modern catalytic methods have enabled high levels of stereoselectivity.

A notable example is the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones via a [3+2] cycloaddition. mdpi.comresearchgate.net This reaction utilizes a synergistic combination of photocatalysis and an organocatalyst, specifically a BINOL-derived phosphoric acid. researchgate.netmdpi.com This dual catalysis approach achieves excellent diastereoselectivity, with ratios as high as 99:1. mdpi.comresearchgate.net The selection of the phosphoric acid catalyst and the solvent system was found to be critical for both the reaction yield and the stereochemical outcome. researchgate.net

The table below details the optimization of this cycloaddition reaction, demonstrating the profound impact of the catalyst and solvent on selectivity.

CatalystSolventYield (%)Diastereomeric Ratio (d.r.)
Phosphoric Acid 4a Toluene2575:25
Phosphoric Acid 4a THF2878:22
Phosphoric Acid 4a MTBE3279:21
Phosphoric Acid 4a DCM3680:20
Phosphoric Acid 4f DCM8899:1

Data adapted from the optimization studies for the synthesis of 2-amino-spiro[4.5]decane-6-ones. mdpi.comresearchgate.net

Other catalytic systems have also been explored. Gold(I) catalysts have been employed in vinylogous Conia-ene reactions to construct functionalized spiro[4.5]decanes, where ligand and reaction condition control can lead to divergent synthetic pathways. researchgate.net In contrast, attempts to use Lewis acids to enhance the diastereoselectivity of Diels-Alder reactions for forming spiro[4.5]decanes were reported to be unsuccessful, indicating that not all catalyst classes are effective for every transformation. rsc.org The choice of metal in certain cycloadditions also dictates the reaction products, with different group 13 diyls leading to varied outcomes in the formation of 5-metalla-spiro[4.5]heterodecenes. mdpi.com

Computational and Theoretical Investigations of 7 Propanoylspiro 4.5 Decan 8 One

Conformational Analysis and Energy Landscapes

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) force fields offer an efficient method to explore the vast conformational space of 7-Propanoylspiro[4.5]decan-8-one. By representing the molecule as a collection of atoms connected by springs, MM methods can rapidly calculate the energies of numerous conformations. This approach is instrumental in identifying low-energy structures that are likely to be populated at room temperature.

Molecular dynamics (MD) simulations build upon molecular mechanics by introducing thermal energy and simulating the movement of atoms over time. An MD simulation of this compound would involve placing the molecule in a simulated solvent box and solving Newton's equations of motion for each atom. This would provide insights into the dynamic behavior of the molecule, including the flexibility of the cyclopentane (B165970) and cyclohexane (B81311) rings and the rotational dynamics of the propanoyl substituent. Such simulations can reveal the accessible conformational states and the energy barriers between them, offering a more complete picture of the molecule's energy landscape. For instance, studies on other spiro compounds have successfully employed MD simulations to understand their dynamic behavior and interactions with other molecules.

Quantum Chemical Calculations (DFT, Ab Initio)

To gain a more accurate understanding of the electronic structure and properties of this compound, quantum chemical calculations are indispensable. Density Functional Theory (DFT) and ab initio methods provide a more rigorous description of the molecule's electronic distribution.

Elucidation of Electronic Structure and Bonding

DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-31G*, can be used to optimize the geometry of the most stable conformers identified through molecular mechanics. These calculations provide detailed information about bond lengths, bond angles, and dihedral angles.

Furthermore, the electronic structure of the molecule can be analyzed to understand the influence of the propanoyl group on the spiro[4.5]decan-8-one core. The presence of the electron-withdrawing carbonyl groups in the propanoyl and cyclohexanone (B45756) moieties significantly impacts the electron density distribution across the molecule. This can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative electrostatic potential, indicating sites susceptible to nucleophilic or electrophilic attack.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data for validation. For this compound, the prediction of ¹H and ¹³C NMR chemical shifts is of particular interest.

The GIAO (Gauge-Including Atomic Orbital) method, typically used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted with a reasonable degree of accuracy. For instance, in the related compound 1,4-Dioxaspiro[4.5]decan-8-one, the experimentally determined ¹H NMR spectrum shows distinct signals for the protons of the cyclohexane and dioxolane rings. A computational study on this compound would aim to predict the chemical shifts of the protons on the cyclopentane and cyclohexane rings, as well as those of the ethyl group in the propanoyl substituent. The deshielding effect of the two carbonyl groups would be a key feature to analyze.

Below is a hypothetical table of predicted ¹³C NMR chemical shifts for the core spiro[4.5]decan-8-one structure, based on general knowledge of similar ketones. The actual shifts for this compound would be influenced by the propanoyl group.

AtomPredicted Chemical Shift (ppm)
C=O (cyclohexanone)205-215
Spiro C40-50
Cyclohexane CH₂25-40
Cyclopentane CH₂20-35

Analysis of Molecular Orbital Theory and Electron Density

Molecular orbital (MO) theory provides a framework for understanding the electronic transitions and reactivity of a molecule. The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance.

For this compound, the HOMO is likely to be localized on the oxygen atoms of the carbonyl groups, representing the lone pair electrons. The LUMO, on the other hand, would be expected to be a π* orbital associated with the C=O bonds. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and its susceptibility to electronic excitation. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

Natural Bond Orbital (NBO) analysis can further dissect the electronic structure by describing the bonding in terms of localized orbitals. This analysis can quantify the delocalization of electron density and the strength of various interactions within the molecule, such as hyperconjugation.

Transition State Modeling and Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions by locating and characterizing transition states. For this compound, one could investigate its formation, for example, through a Friedel-Crafts acylation type reaction, or its subsequent reactions.

The acylation of a spiro[4.5]decan-8-one precursor could be modeled to understand the regioselectivity and stereoselectivity of the propanoyl group addition. By calculating the energies of the transition states for acylation at different positions, one can predict the most likely product. These calculations involve locating the saddle point on the potential energy surface that connects the reactants and products. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes.

Computational Prediction of Chemo-, Regio-, and Stereoselectivity

Computational chemistry serves as a powerful tool for predicting the outcomes of chemical reactions, offering insights into selectivity that can guide synthetic efforts. For a molecule like this compound, which possesses multiple reactive sites and the potential for various stereoisomeric products, theoretical investigations are particularly valuable. While specific computational studies on this compound are not prevalent in published literature, the principles of computational analysis can be applied to predict its reactivity. Such studies typically involve the use of quantum mechanical calculations, such as Density Functional Theory (DFT), to model the reaction pathways and determine the most likely products.

Chemoselectivity

In the context of this compound, a primary consideration for chemoselectivity would be the reaction of a nucleophile with one of the two carbonyl groups. A computational approach to predicting this would involve calculating the partial atomic charges and the energies of the frontier molecular orbitals (HOMO and LUMO) for the substrate. The carbonyl carbon with the more positive partial charge and a larger coefficient in the LUMO would typically be predicted as the more electrophilic and, therefore, more reactive site.

Regioselectivity

For reactions such as enolate formation, regioselectivity becomes a key issue. The deprotonation of this compound can occur at several positions alpha to the carbonyl groups. Computational modeling can predict the most favorable deprotonation site by calculating the relative energies of the possible enolate intermediates. The thermodynamic product is predicted from the relative stabilities of the enolates, while the kinetic product is predicted by calculating the activation energies for the proton abstraction from each position.

Stereoselectivity

The formation of new stereocenters is a common outcome for reactions involving this compound. For instance, in a nucleophilic addition to one of the carbonyls, the nucleophile can approach from two different faces, leading to two diastereomeric products. Computational chemists would model the transition states for both approaches. The stereochemical outcome is then predicted by comparing the calculated activation energies of these transition states. The pathway with the lower activation energy is expected to be the major one, thus determining the stereoselectivity of the reaction.

Illustrative Data

The following tables represent the type of data that would be generated from a computational study on the stereoselectivity of a hypothetical reaction, such as the reduction of the ketone at position 8. The data is illustrative and not based on a published study of this specific compound.

Table 1: Calculated Relative Energies of Transition States for Nucleophilic Attack on the C8 Carbonyl

Transition StateApproach FaceRelative Energy (kcal/mol)Predicted Major/Minor
TS-1Re0.0Major
TS-2Si+2.5Minor

This table illustrates that the transition state leading to one diastereomer (from the Re face attack) is lower in energy, suggesting it would be the major product.

Table 2: Predicted Diastereomeric Ratio Based on Calculated Energies

Temperature (K)Predicted d.r. (TS-1:TS-2)
29898:2
27399:1
253>99:1

This table shows how the predicted diastereomeric ratio (d.r.) changes with temperature, based on the energy difference between the competing transition states.

By performing such calculations, a detailed understanding of the factors controlling the chemo-, regio-, and stereoselectivity of reactions involving this compound can be achieved, providing a theoretical foundation for practical synthetic work.

Derivatization and Chemical Transformations of 7 Propanoylspiro 4.5 Decan 8 One

Functional Group Interconversions at Ketone and Propanoyl Centers

The presence of two distinct carbonyl groups in 7-propanoylspiro[4.5]decan-8-one, a cyclic ketone and a propanoyl ketone, allows for a variety of selective functional group interconversions. The reactivity of these centers can be modulated by the choice of reagents and reaction conditions, enabling the synthesis of a diverse array of derivatives.

The β-dicarbonyl system in this compound exists in equilibrium with its enol tautomers. This tautomerism is a key feature of its chemistry, influencing its reactivity. The enol form can undergo O-alkylation and O-acylation, while the diketone form is susceptible to nucleophilic attack at either carbonyl carbon.

Common transformations include selective reduction of one or both carbonyl groups to alcohols using reagents like sodium borohydride or lithium aluminum hydride. The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the reduction of the cyclic ketone. Furthermore, the ketone groups can be converted to other functionalities such as amines via reductive amination, or protected as ketals to allow for selective reaction at other positions in the molecule.

The propanoyl group offers additional avenues for modification. For instance, the α-protons of the propanoyl group are acidic and can be deprotonated to form an enolate, which can then participate in various alkylation and acylation reactions, extending the carbon chain.

Below is a table summarizing potential functional group interconversions:

TransformationReagent(s)Product Functional Group(s)
Selective ReductionNaBH₄Hydroxyl
Full ReductionLiAlH₄Dihydroxyl
Reductive AminationR-NH₂, NaBH₃CNAmino
KetalizationEthylene (B1197577) glycol, acid catalystKetal
O-AlkylationAlkyl halide, baseEnol ether
α-AlkylationAlkyl halide, LDAα-Alkyl propanoyl

Stereoselective Modifications and Derivatization

The spirocyclic nature of this compound introduces elements of chirality, with the spiro carbon atom being a potential stereocenter. Furthermore, the cyclohexane (B81311) ring can adopt various chair and boat conformations, influencing the stereochemical outcome of reactions. Stereoselective modifications of this scaffold are crucial for the synthesis of enantiomerically pure compounds, which is of significant interest in medicinal chemistry and materials science.

Diastereoselective reductions of the cyclohexanone (B45756) carbonyl group can be achieved using sterically hindered reducing agents or through substrate-controlled approaches where the existing stereochemistry of the molecule directs the approach of the reagent. For instance, the bulky propanoyl group can influence the facial selectivity of hydride attack on the cyclic ketone.

Enantioselective synthesis of derivatives can be approached through the use of chiral catalysts or auxiliaries. For example, asymmetric hydrogenation or transfer hydrogenation of the enone moiety (if formed from the β-dicarbonyl) can lead to the formation of chiral alcohols with high enantiomeric excess. Similarly, enantioselective alkylation of the enolate derived from the propanoyl group can be achieved using chiral phase-transfer catalysts or by forming a chiral enamine intermediate.

The following table outlines some potential stereoselective modifications:

Reaction TypeMethodPotential Chiral Center(s)
Diastereoselective ReductionUse of bulky reducing agents (e.g., L-Selectride®)C-8 hydroxyl
Enantioselective HydrogenationChiral Rh or Ru catalystsC-7 and C-8
Enantioselective AlkylationChiral phase-transfer catalysisα-carbon of the propanoyl group
Asymmetric Aldol (B89426) ReactionChiral catalysts or auxiliariesNew stereocenters on the side chain

Formation of Complex Spirocyclic Derivatives from this compound

The β-dicarbonyl functionality of this compound makes it an excellent precursor for the synthesis of more complex, fused heterocyclic and polycyclic spiro compounds. The two carbonyl groups can react with a variety of binucleophiles to form five-, six-, or seven-membered rings fused to the cyclohexane ring.

For example, reaction with hydrazine or substituted hydrazines can lead to the formation of pyrazole derivatives. Similarly, condensation with hydroxylamine can yield isoxazoles, and reaction with urea or thiourea can afford pyrimidine or thiopyrimidine derivatives. These reactions significantly increase the structural complexity and potential biological activity of the resulting molecules.

Furthermore, the enolate chemistry of the β-dicarbonyl system can be exploited in intramolecular cyclization reactions. For instance, if a suitable electrophilic center is introduced elsewhere in the molecule, an intramolecular aldol or Claisen condensation could lead to the formation of new rings, creating intricate polycyclic spiro systems. The versatility of this compound as a synthetic intermediate is highlighted by its potential to be transformed into a wide range of complex molecular architectures.

Examples of complex derivatives that can be synthesized are shown in the table below:

ReactantResulting Heterocycle
HydrazinePyrazole
HydroxylamineIsoxazole
UreaPyrimidine
GuanidineAminopyrimidine
1,2-DiaminesDiazepine

Potential Utility and Future Research Directions in Chemical Synthesis

7-Propanoylspiro[4.5]decan-8-one as a Versatile Synthetic Building Block

The utility of this compound and its close analogs, such as 1,4-Dioxaspiro[4.5]decan-8-one, as versatile synthetic building blocks is well-established. chemicalbook.combldpharm.com These compounds serve as bifunctional intermediates, providing a rigid scaffold upon which additional complexity can be built. researchgate.net The spirocyclic core imparts a distinct three-dimensional geometry, which can be crucial for biological activity. rsc.org

The ketone functionality in these spiro[4.5]decanones is a key reactive site. For instance, 1,4-Dioxaspiro[4.5]decan-8-one, a related and widely used intermediate, can be synthesized from 1,4-cyclohexanedione (B43130) and ethylene (B1197577) glycol. chemicalbook.com This precursor is then used in a variety of reactions, including the preparation of potent analgesic compounds and as a building block for tritium-labeled probes to study the dopamine (B1211576) reuptake complex. chemicalbook.com The synthesis of 1,4-Dioxaspiro[4.5]decan-8-one itself has been optimized using various catalysts, such as acetic acid, to achieve high yields. researchgate.net

The versatility of the spiro[4.5]decanone framework is further highlighted by its use in the synthesis of diverse heterocyclic systems. For example, derivatives of 1-thia-4,8-diazaspiro[4.5]decan-3-one have been synthesized and shown to possess antiproliferative properties. mdpi.com These examples underscore the potential of this compound as a starting material for constructing a wide array of functionalized molecules with potential applications in medicinal chemistry and materials science.

Role in the Construction of Complex Natural Products and Analogues

The spiro[4.5]decane skeleton is a common feature in a number of sesquiterpenoids, a class of natural products known for their diverse biological activities. The synthesis of these complex molecules often relies on the strategic construction of the spirocyclic core. For instance, the total synthesis of (-)-gleenol, a spiro[4.5]decane sesquiterpene, has been achieved through methods that establish the key spirocyclic framework early in the synthetic sequence. researchgate.net

One powerful strategy for constructing the spiro[4.5]decane system is the Claisen rearrangement. This reaction has been successfully employed to create highly functionalized spiro[4.5]decanes with excellent stereocontrol, which are then elaborated into natural products. researchgate.net Another approach involves the spiroannulation of a cyclohexanone (B45756) derivative. For example, the reaction of an aldehyde with methyl vinyl ketone can lead to a key spiro intermediate, which has been utilized in the synthesis of (-)-acorenone (B1254648) and (-)-acorenone B. rsc.org

The development of synthetic routes to natural products containing the spiro[4.5]decane motif not only provides access to these often scarce compounds for biological evaluation but also drives the discovery of new synthetic methodologies. The insights gained from these synthetic efforts can then be applied to the construction of novel analogs with potentially improved or altered biological profiles.

Advancements in Stereoselective Synthesis of Spiroketones

The synthesis of spiroketones with precise control over the stereochemistry at the spirocenter and other stereogenic centers is a significant challenge in organic synthesis. The development of stereoselective methods is crucial, as the biological activity of spirocyclic compounds is often highly dependent on their three-dimensional structure. mskcc.org

A variety of strategies have been developed to address this challenge. One approach involves the use of chiral auxiliaries or catalysts to induce asymmetry in the spirocyclization step. For example, chiral ligands can be employed to control the enantioselectivity of reactions that form the spirocyclic ring system. rsc.org

Another powerful technique is the 1,3-dipolar cycloaddition reaction. This method has been used to stereoselectively synthesize spiro pyrazolines from steroidal α,β-unsaturated ketones. nih.gov The stereochemical outcome of these reactions can often be predicted and controlled, providing a reliable route to enantiomerically enriched spiro compounds. Furthermore, intramolecular reactions, such as the Claisen rearrangement and ring-closing metathesis, have proven to be effective in establishing the stereochemistry of the spiro[4.5]decane core. researchgate.net These advancements in stereoselective synthesis are critical for accessing the full range of stereoisomers of spiroketones for biological screening and the development of new therapeutic agents. mskcc.orgnih.gov

Exploration of Novel Reactivity and Transformation Pathways

The unique structural features of this compound and related spiro[4.5]decanone derivatives open up avenues for exploring novel chemical reactivity and transformation pathways. The constrained nature of the spirocyclic system can lead to unusual reaction outcomes that are not observed in more flexible acyclic or monocyclic systems.

For instance, the development of new catalytic systems for the functionalization of the spiro[4.5]decane core is an active area of research. The use of L-proline functionalized manganese ferrite (B1171679) nanorods as a heterogeneous catalyst has been shown to be effective in the stereoselective synthesis of spirocyclic pyrrolidines. rsc.org This highlights the potential for developing environmentally benign and reusable catalysts for the synthesis of complex spiro compounds.

Furthermore, the exploration of multicomponent reactions involving spiro[4.5]decanone derivatives can lead to the rapid assembly of molecular complexity from simple starting materials. These reactions, where three or more components come together in a single operation to form a new product, are highly desirable from a synthetic efficiency standpoint. The discovery of new multicomponent reactions that incorporate the spiro[4.5]decanone scaffold would be a significant advance in the field.

Outlook on Unexplored Academic Research Avenues for Spiro[4.5]decanone Derivatives

While significant progress has been made in the synthesis and application of spiro[4.5]decanone derivatives, there remain numerous unexplored avenues for academic research. A key area for future investigation is the development of new synthetic methods that allow for the late-stage functionalization of the spiro[4.5]decane core. Such methods would be invaluable for creating libraries of analogs for structure-activity relationship studies.

Another promising research direction is the application of spiro[4.5]decanone derivatives in the development of new materials. The rigid and well-defined three-dimensional structure of these compounds could be exploited in the design of novel polymers, liquid crystals, or functional materials with unique optical or electronic properties.

Furthermore, the biological potential of many spiro[4.5]decanone derivatives remains largely unexplored. Systematic screening of these compounds against a wide range of biological targets could lead to the discovery of new therapeutic leads for various diseases. For example, certain spiro[4.5]decanone derivatives have been investigated as inhibitors of prolyl hydroxylase domain enzymes, which are potential targets for the treatment of anemia and ischemia-related diseases. rsc.org Additionally, radiolabeled spiro[4.5]decane derivatives have shown promise as imaging agents for tumors. nih.gov The synthesis of new spiro systems, such as 1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxides and 1,4,8-triazaspiro[4.5]decan-2-one derivatives, opens up further possibilities for discovering novel biological activities. researchgate.netnih.gov

Q & A

Q. How can a spatiotemporal resolution framework enhance the study of this compound’s pharmacokinetics?

  • Methodological Answer : Integrate compartmental pharmacokinetic modeling with mass spectrometry imaging (MSI) to map tissue distribution in rodent models. Validate using PET/CT with radiolabeled analogs (e.g., ¹⁸F-fluorination). Bayesian hierarchical models can account for intersubject variability .

Q. What role do ab initio calculations play in predicting the physicochemical properties of this compound?

  • Methodological Answer : Perform MP2/cc-pVTZ calculations to predict logP (lipophilicity), pKa (acid-base behavior), and solubility parameters. Compare with experimental data from shake-flask assays and potentiometric titrations . Use COSMO-RS simulations to optimize solvent selection for crystallization .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

  • Methodological Answer : Adopt FAIR data principles by publishing detailed reaction parameters (e.g., stirring speed, exact catalyst grades) in supplemental materials. Use robotic liquid handlers for precision in reagent dispensing. Share raw spectral data via repositories like Zenodo to enable independent verification .

Q. What ethical guidelines apply to computational studies claiming novel bioactivity for this compound?

  • Methodological Answer : Disclose all software settings (e.g., docking scoring functions, force fields) to prevent selective reporting. Validate in silico predictions with in vitro assays before making therapeutic claims. Follow OECD QSAR validation principles for computational toxicology .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.